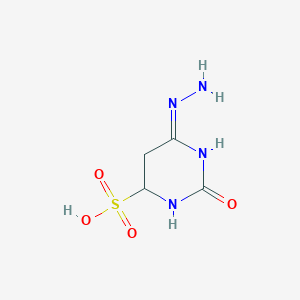

6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid

Description

Properties

Molecular Formula |

C4H8N4O4S |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

(6Z)-6-hydrazinylidene-2-oxo-1,3-diazinane-4-sulfonic acid |

InChI |

InChI=1S/C4H8N4O4S/c5-8-2-1-3(13(10,11)12)7-4(9)6-2/h3H,1,5H2,(H,10,11,12)(H2,6,7,8,9) |

InChI Key |

OVOQYMBMQUFHEO-UHFFFAOYSA-N |

Isomeric SMILES |

C\1C(NC(=O)N/C1=N\N)S(=O)(=O)O |

Canonical SMILES |

C1C(NC(=O)NC1=NN)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically begins with a suitably substituted tetrahydropyrimidine derivative, often 2-oxo-1,2,3,4-tetrahydropyrimidine or its sulfonated analogs.

- Introduction of the sulfonic acid group at position 4 is achieved via sulfonation reactions or by using sulfonic acid-containing precursors.

- The hydrazinyl group at position 6 is introduced through hydrazinolysis or nucleophilic substitution reactions involving hydrazine hydrate.

Hydrazinolysis Method

One of the most reported methods involves hydrazinolysis of a tetrahydropyrimidine precursor bearing a leaving group or a suitable substituent at position 6. For example, hydrazinolysis of a 6-chloropyrimidine derivative in ethanol under reflux with hydrazine hydrate yields the 6-hydrazinyl derivative. This method is efficient and provides good yields (typically 70-90%) with relatively mild conditions.

Sulfonation Approaches

Sulfonic acid groups can be introduced by:

- Direct sulfonation of the tetrahydropyrimidine ring using sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes under controlled temperature to avoid ring degradation.

- Alternatively, starting from a sulfonic acid-substituted pyrimidine intermediate, subsequent functionalization at position 6 is performed.

One-Pot and Green Chemistry Approaches

Recent advances emphasize greener and more efficient synthesis:

- Microwave-assisted synthesis and mechanochemical methods have been applied to related tetrahydropyrimidine derivatives, offering shorter reaction times (3-30 minutes) and higher yields (80-96%) under milder conditions without toxic solvents.

- Nano-catalysts such as nano-ZrO2 have been used to catalyze multicomponent Biginelli-type reactions to form substituted dihydropyrimidinones, which can be further functionalized to hydrazinyl derivatives.

Detailed Preparation Procedure Example

A representative preparation method for 6-hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid is as follows:

Analytical Characterization Supporting Preparation

- FT-IR Spectroscopy : Characteristic bands for NH and NH2 groups appear around 3190-3400 cm⁻¹; sulfonic acid groups show strong absorptions near 1040-1180 cm⁻¹.

- NMR Spectroscopy : ^1H NMR shows exchangeable singlets for hydrazinyl NH2 protons typically around δ 4.5-5.0 ppm; keto and ring protons appear in expected regions.

- Mass Spectrometry : Molecular ion peaks confirm molecular weight consistent with sulfonic acid and hydrazinyl substitutions.

Comparative Data on Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄)

Substitution: Various nucleophiles depending on the desired derivative

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of hydrazinyl-substituted pyrimidines .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives of hydrazinyl tetrahydropyrimidines exhibit antibacterial and antifungal properties. For instance, a series of synthesized compounds demonstrated significant activity against Gram-positive bacteria and pathogenic fungi, which are critical in treating infections resistant to conventional antibiotics .

1.2 Anticancer Properties

Research has highlighted the potential of 6-hydrazinyl derivatives in cancer therapy. Compounds incorporating the hydrazinyl tetrahydropyrimidine structure have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, some derivatives have shown apoptotic effects, indicating their potential as anticancer agents . The design of molecular hybrids featuring this compound has led to the development of new anticancer agents that target multiple pathways involved in tumor growth .

1.3 Enzyme Inhibition

Enzyme inhibition studies have revealed that 6-hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid can act as an inhibitor for several enzymes. For example, sulfonamide derivatives have been reported to inhibit carbonic anhydrase isozymes, which are important in various physiological processes and disease states . This property suggests potential applications in treating conditions such as glaucoma and edema.

Biochemical Applications

2.1 Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Studies have indicated that hydrazinecarbothioamide derivatives exhibit strong antioxidant activity, which is critical for mitigating oxidative stress-related diseases . This activity can be particularly beneficial in developing supplements or pharmaceuticals aimed at preventing cellular damage.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins and altering their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Pyrimidine Family

(a) 6-(Hydroxyamino)-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid (CAS 27230-66-6)

- Structural Difference: Replaces the hydrazinyl group with a hydroxyamino (–NH–OH) substituent.

- Impact: The hydroxyamino group is less nucleophilic than hydrazinyl, reducing its ability to form Schiff bases or coordinate with metal ions. However, it may exhibit higher oxidative stability .

- Applications : Used in hydroxylamine-based synthetic pathways, particularly in redox reactions.

(b) Coumarin- and Tetrazolyl-Substituted Pyrimidines (e.g., Compounds 4i and 4j)

- Structural Features : Pyrimidine cores functionalized with coumarin (aromatic lactone) and tetrazolyl (five-membered ring with four nitrogen atoms) groups, as seen in recent synthetic studies .

- Comparison : Unlike the target compound, these derivatives lack sulfonic acid groups, resulting in lower water solubility. The coumarin moiety introduces fluorescence properties, making them candidates for optical materials or bioimaging.

(c) 5-Amino-6-(5'-phosphoribitylamino)uracil

- Structural Divergence : A uracil derivative with a phosphoribityl side chain, critical in flavin biosynthesis.

- Functional Contrast : The phosphoribityl group enables enzymatic interactions (e.g., in riboflavin synthesis), whereas the sulfonic acid group in the target compound prioritizes solubility and charge interactions .

Sulfonic Acid-Containing Heterocycles

(a) Trifluoromethyl-Substituted Pyrimidines (EP 4374877 A2)

- Example: 6-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hex-5-ynoic acid.

- Comparison : The trifluoromethyl (–CF₃) groups enhance lipophilicity and metabolic stability, contrasting with the hydrophilic sulfonic acid group. Such compounds are often explored in agrochemicals or kinase inhibitors .

Comparative Data Table

Research Findings and Implications

- Reactivity: The hydrazinyl group in the target compound enables unique reactivity, such as condensation reactions to form hydrazones, which are absent in hydroxyamino analogues .

- Biological Activity : While coumarin-pyrimidine hybrids (e.g., 4i, 4j) demonstrate antimicrobial properties, the sulfonic acid group in the target compound may favor solubility-driven applications like injectable formulations .

- Synthetic Challenges : Sulfonic acid incorporation often requires harsh conditions (e.g., sulfonation with oleum), whereas trifluoromethyl groups (as in EP 4374877 A2) are introduced via palladium-catalyzed cross-coupling .

Biological Activity

6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. Its molecular structure features a hydrazinyl group and a sulfonic acid moiety, contributing to its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives.

In Vitro Studies

- Antibacterial Activity :

- The synthesized tetrahydropyrimidine derivatives have shown significant inhibitory action against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this class demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.20 mg/mL for some derivatives .

- Antifungal Activity :

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| THPC 1 | S. aureus | 0.15 |

| THPC 2 | E. coli | 0.20 |

| THPC 3 | C. albicans | 0.25 |

Anticancer Activity

The anticancer potential of 6-hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine derivatives has been explored extensively.

-

Cell Line Studies :

- Research indicates that certain tetrahydropyrimidines exhibit cytotoxic effects on various cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). For example, specific derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .

- Mechanism of Action :

Case Studies

Several case studies have been documented that provide insights into the biological activities of related compounds:

- Study on Antimicrobial Effects : A study synthesized various tetrahydropyrimidine derivatives and evaluated their antimicrobial activity through broth dilution methods. Compounds showed significant inhibition against both bacterial and fungal strains .

- Anticancer Evaluation : In another investigation focusing on the cytotoxicity of tetrahydropyrimidines, compounds were tested against multiple cancer cell lines with promising results indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.